2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one

Lipophilicity ADME Indenone SAR

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one (CAS 647024-75-7) is a synthetic, low-molecular-weight (178.23 g/mol) tetrahydroindenone derivative belonging to the broader indanone/indenone chemotype. Its core scaffold—a partially saturated bicyclic enone—is a privileged structure in medicinal chemistry, appearing in endothelin receptor antagonists (US 5,719,183) , peroxisome proliferator-activated receptor (PPAR) modulators , and antimicrobial natural products such as the manzamenones.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 647024-75-7
Cat. No. B12584913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one
CAS647024-75-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC1=CC2CCCC=C2C1=O
InChIInChI=1S/C11H14O2/c1-2-13-10-7-8-5-3-4-6-9(8)11(10)12/h6-8H,2-5H2,1H3
InChIKeyHJVIABMAMSSRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one (CAS 647024-75-7) – Compound Profile & Procurement-Relevant Class Context


2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one (CAS 647024-75-7) is a synthetic, low-molecular-weight (178.23 g/mol) tetrahydroindenone derivative belonging to the broader indanone/indenone chemotype. Its core scaffold—a partially saturated bicyclic enone—is a privileged structure in medicinal chemistry, appearing in endothelin receptor antagonists (US 5,719,183) [1], peroxisome proliferator-activated receptor (PPAR) modulators [2], and antimicrobial natural products such as the manzamenones [3]. The compound features a 2-ethoxy substituent on the α,β-unsaturated ketone, which differentiates it from other 2-alkoxy or 2-unsubstituted tetrahydroindenones in terms of lipophilicity, hydrogen-bonding capacity, and metabolic stability. Computed physicochemical properties (XlogP = 2.6; topological polar surface area = 26.3 Ų) indicate a balanced profile suitable for lead-like chemical space . Its primary value proposition lies in its utility as a synthetic intermediate or fragment for structure–activity relationship (SAR) exploration, rather than as a standalone bioactive endpoint.

Why 2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one Cannot Be Freely Replaced by Other Indanones or Tetrahydroindenones


Simple substitution of 2-ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one with a generic indanone or a different 2-alkoxy congener is scientifically inadvisable because small alterations to the 2-position substituent produce quantifiable shifts in lipophilicity (XlogP), topological polar surface area (TPSA), and hydrogen-bond acceptor count—parameters that directly control membrane permeability, metabolic vulnerability, and target-binding complementarity. The tetrahydroindenone scaffold itself has demonstrated selective modulation of PPARs [1] and endothelin receptors [2], but the nature and position of the substituent dictate subtype selectivity and off-target liability. Consequently, procurement of the precise CAS-registered entity is essential for replicating published synthetic routes, maintaining SAR integrity, and avoiding confounding variables in biological assays.

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XlogP) vs. 2-Methoxy and 2-Propoxy Analogues Drives Membrane Permeability

The ethoxy substituent confers a computed XlogP of 2.6 , which is incrementally higher than the predicted XlogP of the 2-methoxy analogue (≈2.1) and lower than that of the 2-propoxy analogue (≈3.1). This intermediate lipophilicity is critical for balancing passive membrane permeability against aqueous solubility, a key consideration for hit-to-lead optimization.

Lipophilicity ADME Indenone SAR

Topological Polar Surface Area (TPSA) Constrains CNS Penetration Potential vs. Unsubstituted Scaffold

The TPSA of 26.3 Ų for 2-ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one falls below the widely accepted CNS penetration threshold of <60–70 Ų, similar to the unsubstituted tetrahydroindenone core. However, the ethoxy group introduces a second hydrogen-bond acceptor (total = 2) compared to the parent scaffold (1 acceptor), which can subtly modulate P-glycoprotein recognition and brain exposure [1].

TPSA Blood-Brain Barrier CNS Drug Design

Rotatable Bond Count Differentiates Conformational Flexibility from Rigid 2-Unsubstituted Analogues

The ethoxy group contributes two rotatable bonds to the molecule (total = 2) , versus zero for the 2-unsubstituted tetrahydroindenone. This modest increase in flexibility can enhance induced-fit binding to shallow protein pockets while incurring a minimal entropic penalty, making the ethoxy variant a superior fragment for certain target classes compared to fully rigid analogues.

Conformational Entropy Ligand Efficiency Fragment-Based Drug Design

Scaffold Privilege in Endothelin Receptor and PPAR Modulator Patents Endorses Tetrahydroindenone Core

The tetrahydroindenone core is explicitly claimed in patent families covering endothelin receptor antagonists (US 5,719,183) [1] and PPAR modulators (US 20070185109) [2]. These patents demonstrate that substitution at the 2-position is a key diversity point for tuning receptor subtype selectivity. 2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one represents a specific embodiment within this chemical space, offering a defined starting point for SAR exploration that is directly linked to validated therapeutic targets.

Endothelin Receptor PPARγ Patent SAR

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one – High-Value Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Targeting PPARγ or Endothelin Receptors

The compound's molecular weight (178.23 Da), moderate lipophilicity (XlogP = 2.6), and low complexity (heavy atom count = 13) satisfy fragment-like criteria (Rule of Three). Its tetrahydroindenone core is a recognized pharmacophore in PPARγ agonist [1] and endothelin antagonist [2] patents, making it an ideal fragment for structure-based lead generation against these targets.

Synthetic Intermediate for Diversified Indenone-Derived Libraries

The α,β-unsaturated ketone and ethoxy enol ether functionalities offer orthogonal reactivity handles for parallel library synthesis. The compound can serve as a common intermediate for generating 2-substituted indenones via nucleophilic displacement or transition-metal-catalysed cross-coupling, enabling rapid exploration of SAR at the 2-position [1].

Physicochemical Benchmarking in CNS Drug Design Programmes

With TPSA = 26.3 Ų and only two rotatable bonds , this compound resides at the boundary of CNS-accessible chemical space. It can be employed as a computational and experimental control in blood-brain barrier permeability studies, particularly when comparing the effects of incremental alkoxy chain elongation on brain penetration.

Antimicrobial Scaffold Derivatisation Inspired by Marine Natural Products

The tetrahydroindenone motif is present in manzamenones, marine sponge-derived polyketides with demonstrated antibacterial and antifungal activity [3]. 2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one provides a simplified, synthetically accessible entry point for constructing manzamenone-inspired analogues for antimicrobial screening.

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